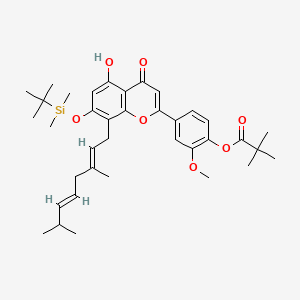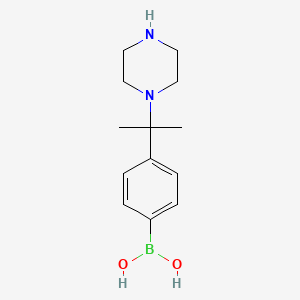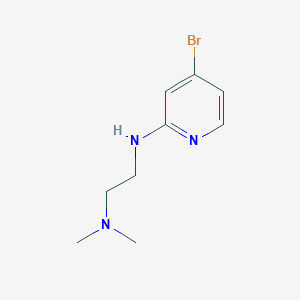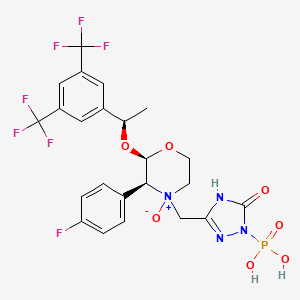
13-Methyloctacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 It is a branched alkane, specifically a methyl-substituted octacosane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyloctacosane typically involves the alkylation of octacosane with a methyl group. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation reaction.
Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate alkyl halide to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
13-Methyloctacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), to convert the hydrocarbon into alcohols, ketones, or carboxylic acids.
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions to remove any impurities or unsaturated bonds.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the hydrocarbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: More saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Aplicaciones Científicas De Investigación
13-Methyloctacosane has various applications in scientific research, including:
Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: It is studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 13-Methyloctacosane in biological systems involves its interaction with cell membranes and its role in the formation of protective barriers. It may also interact with specific receptors or enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyloctacosane
- Tetracontane
- Eicosane, 10-methyl
- Heneicosane
Uniqueness
13-Methyloctacosane is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. These properties make it particularly useful in specific applications, such as in the study of insect cuticular hydrocarbons and as a reference standard in analytical chemistry.
Propiedades
Número CAS |
68547-13-7 |
|---|---|
Fórmula molecular |
C29H60 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
13-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-29(3)27-25-23-21-19-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
Clave InChI |
LWQCUHJKWNBDGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




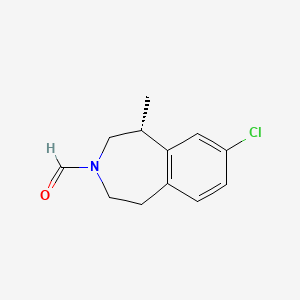
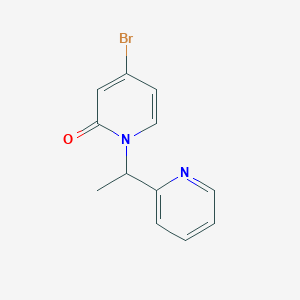
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
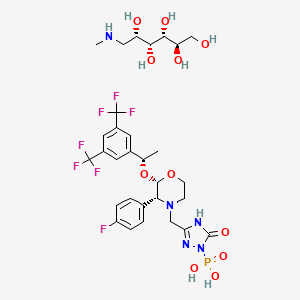
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
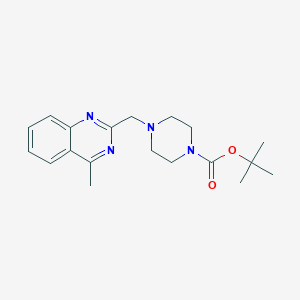
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
